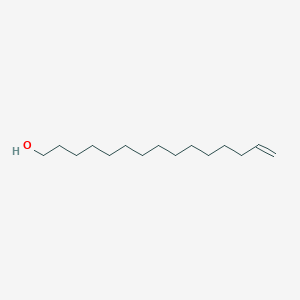
(1-methyl-1H-indol-3-yl)-oxo-acetyl chloride
概要
説明
“(1-methyl-1H-indol-3-yl)-oxo-acetyl chloride” is a chemical compound that is a derivative of indole . Indole derivatives are known to be precursors for the synthesis of active molecules . It’s important to note that the specific compound “this compound” may not have been extensively studied, and the information available might be limited.
科学的研究の応用
Catalytic Activity in Synthesis
(1-methyl-1H-indol-3-yl)-oxo-acetyl chloride has been utilized in the synthesis of various organic compounds. For instance, Rao et al. (2019) describe its use in the synthesis of 4-aryl benzelidene-2-((5-fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-one derivatives, showcasing its role in facilitating complex organic reactions.
Synthesis of Pyrrol-3′-yloxindoles
This compound is instrumental in the synthesis of 3-pyrrol-3′-yloxindoles with a carbamate function, as detailed by Velikorodov et al. (2011) in their study. This highlights its versatility in creating diverse chemical structures (Velikorodov, Kuanchalieva, & Ionova, 2011).
Role in Intramolecular Vinylation
Yokoyama et al. (1991) explored its use in the intramolecular vinylation of pyrrole derivatives, offering a new method for synthesizing substituted indoles. This demonstrates its importance in innovative synthetic methodologies (Yokoyama et al., 1991).
Formation of Novel Substituted Indoles
This compound is also pivotal in forming novel substituted indoles containing various moieties, as evidenced by the work of Gadegoni and Manda (2013). This further emphasizes its utility in creating pharmacologically interesting compounds (Gadegoni & Manda, 2013).
Development of 1,4-Diazepino[6,5-b]indole Derivatives
Ryabova et al. (2006) reported the synthesis of [1,4]diazepino[6,5-b]indole derivatives using 3-[(N-aryl-N-chloroacetyl)amino]-2-formylindoles, underlining the compound's relevance in creating complex heterocyclic systems (Ryabova et al., 2006).
特性
IUPAC Name |
2-(1-methylindol-3-yl)-2-oxoacetyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-13-6-8(10(14)11(12)15)7-4-2-3-5-9(7)13/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLZAXHIJSANSSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Adenosine, N-acetyl-2-[(3,3,3-trifluoropropyl)thio]-, 2',3',5'-triacetate](/img/structure/B3108048.png)




![(1S,3R)-5-Bromo-3-[[(tert-butyldimethylsilyl)oxy]methyl]-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B3108095.png)



![(1S,4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B3108120.png)
